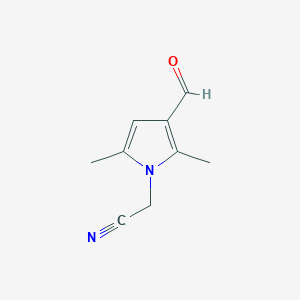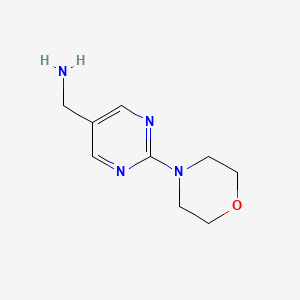
(2-Morfolinopirimidin-5-il)metilamina
Descripción general
Descripción
(2-Morpholinopyrimidin-5-yl)methylamine is a heterocyclic compound that contains both a morpholine ring and a pyrimidine ring.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has been investigated as a potential drug candidate for treating cancer and infectious diseases.
Biological Research: The compound has shown promise in studies related to anti-inflammatory and antimicrobial activities.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of (2-Morpholinopyrimidin-5-yl)methylamine are iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .
Mode of Action
(2-Morpholinopyrimidin-5-yl)methylamine interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the activity of these enzymes, thereby reducing the production of nitric oxide and prostaglandins .
Biochemical Pathways
The inhibition of iNOS and COX-2 disrupts the biochemical pathways involved in the inflammatory response. Specifically, it reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This results in a decrease in inflammation-associated symptoms such as redness, swelling, and discomfort .
Result of Action
The result of the action of (2-Morpholinopyrimidin-5-yl)methylamine is a significant reduction in the inflammatory response. It achieves this by inhibiting the production of nitric oxide and prostaglandins, leading to a decrease in iNOS and COX-2 protein expression . This makes it a potential therapeutic strategy for inflammation-associated disorders .
Análisis Bioquímico
Biochemical Properties
(2-Morpholinopyrimidin-5-yl)methylamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), which are involved in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGs) . These interactions are primarily hydrophobic, allowing (2-Morpholinopyrimidin-5-yl)methylamine to bind effectively to the active sites of these enzymes and inhibit their activity.
Cellular Effects
The effects of (2-Morpholinopyrimidin-5-yl)methylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in macrophage cells stimulated by lipopolysaccharides (LPS), (2-Morpholinopyrimidin-5-yl)methylamine has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels . This reduction leads to decreased production of pro-inflammatory mediators, thereby mitigating the inflammatory response.
Molecular Mechanism
At the molecular level, (2-Morpholinopyrimidin-5-yl)methylamine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like NOS and COX, forming hydrophobic interactions that inhibit their catalytic activity . Additionally, (2-Morpholinopyrimidin-5-yl)methylamine can influence gene expression by modulating transcription factors and signaling pathways involved in inflammation and cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Morpholinopyrimidin-5-yl)methylamine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that (2-Morpholinopyrimidin-5-yl)methylamine can have sustained effects on cellular function, particularly in reducing inflammation and oxidative stress in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of (2-Morpholinopyrimidin-5-yl)methylamine vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without causing significant adverse effects. At higher doses, (2-Morpholinopyrimidin-5-yl)methylamine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
(2-Morpholinopyrimidin-5-yl)methylamine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the metabolism of nitric oxide and prostaglandins by inhibiting NOS and COX enzymes . These interactions can alter the balance of pro-inflammatory and anti-inflammatory mediators, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, (2-Morpholinopyrimidin-5-yl)methylamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich environments .
Subcellular Localization
The subcellular localization of (2-Morpholinopyrimidin-5-yl)methylamine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, (2-Morpholinopyrimidin-5-yl)methylamine can localize to the endoplasmic reticulum and mitochondria, where it modulates the activity of enzymes involved in inflammation and oxidative stress responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholinopyrimidin-5-yl)methylamine typically involves the reaction of a pyrimidine derivative with morpholine. One common method includes the reaction of 2-chloropyrimidine with morpholine under basic conditions to yield the desired product . The reaction is usually carried out in an inert solvent such as dichloromethane or ethanol, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of (2-Morpholinopyrimidin-5-yl)methylamine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2-Morpholinopyrimidin-5-yl)methylamine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles such as amines or thiols to form substituted derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states.
Condensation reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2-Morpholinopyrimidin-5-yl)methylamine include:
- 2-Methoxy-6-(4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol
- 2-((4-Fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol
Uniqueness
What sets (2-Morpholinopyrimidin-5-yl)methylamine apart from similar compounds is its unique combination of a morpholine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile intermediate in the synthesis of various bioactive molecules and its promising applications in medicinal chemistry.
Propiedades
IUPAC Name |
(2-morpholin-4-ylpyrimidin-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-5-8-6-11-9(12-7-8)13-1-3-14-4-2-13/h6-7H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVZFCDHVHWOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654826 | |
| Record name | 1-[2-(Morpholin-4-yl)pyrimidin-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-76-7 | |
| Record name | 2-(4-Morpholinyl)-5-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944899-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Morpholin-4-yl)pyrimidin-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(morpholin-4-yl)pyrimidin-5-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


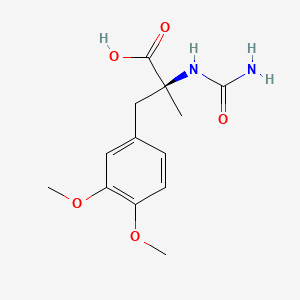
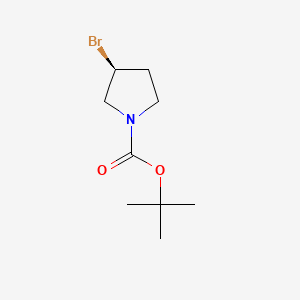

![4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372658.png)
![[4-(Dimethylamino)-3-fluorophenyl]methanol](/img/structure/B1372659.png)
![5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1372664.png)
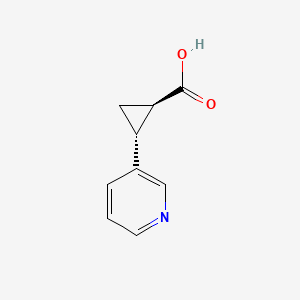
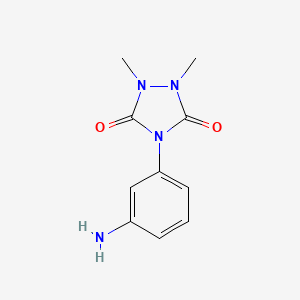
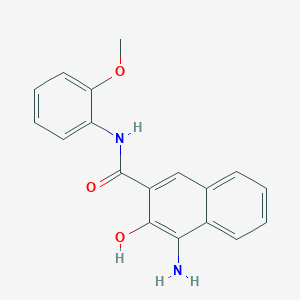
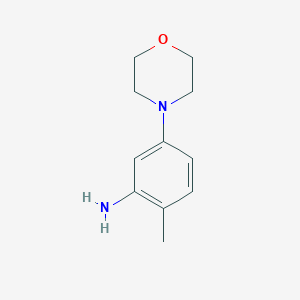
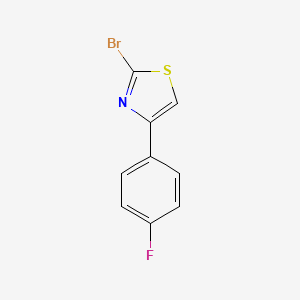
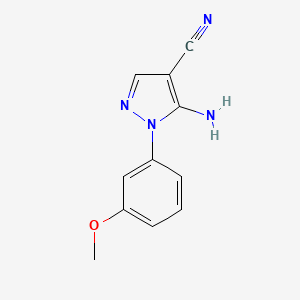
![4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1372676.png)
